1-ethyl-2-oxo-quinoline-3-carboxylic Acid 1-ethyl-2-oxo-quinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 67984-95-6
VCID: VC20163136
InChI: InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16/h3-7H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

1-ethyl-2-oxo-quinoline-3-carboxylic Acid

CAS No.: 67984-95-6

Cat. No.: VC20163136

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2-oxo-quinoline-3-carboxylic Acid - 67984-95-6

Specification

CAS No. 67984-95-6
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 1-ethyl-2-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16/h3-7H,2H2,1H3,(H,15,16)
Standard InChI Key ZBHCDQLTPASLLY-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2C=C(C1=O)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The quinoline core of 1-ethyl-2-oxo-quinoline-3-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. The ethyl group at position 1 enhances lipophilicity, while the carbonyl (C=O) at position 2 and carboxylic acid (–COOH) at position 3 introduce polar functional groups that facilitate hydrogen bonding and ionic interactions . X-ray crystallography and NMR studies confirm the planar arrangement of the quinoline system, with the carboxylic acid group adopting a conformation optimized for intermolecular interactions .

Physicochemical Properties

Key physicochemical parameters include a polar surface area (PSA) of 59.3 Ų and a calculated LogP value of 1.72, indicating moderate hydrophobicity . The compound exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions at neutral pH. Thermal stability analyses reveal decomposition temperatures above 200°C, suggesting suitability for high-temperature synthetic processes.

Table 1: Physicochemical Properties of 1-Ethyl-2-Oxo-Quinoline-3-Carboxylic Acid

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Polar Surface Area59.3 Ų
LogP1.72
SolubilitySoluble in DMSO, MeOH

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves cyclocondensation of ethyl acetoacetate with anthranilic acid derivatives under acidic conditions, followed by ethylation at position 1 using ethyl bromide . Alternative routes include:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling to introduce aromatic substituents .

  • Ester Hydrolysis: Conversion of ethyl 2-oxoquinoline-3-carboxylate to the carboxylic acid via alkaline hydrolysis .

Table 2: Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation75–85>95Cost-effective
Suzuki Coupling60–70>90Versatile functionalization
Ester Hydrolysis80–90>98High selectivity

Biological Activities and Mechanisms

Antimicrobial Efficacy

1-Ethyl-2-oxo-quinoline-3-carboxylic acid demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli) and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to N-ethylquinolone derivatives . The carboxylic acid group enhances membrane permeability by interacting with bacterial efflux pumps, while the ethyl group stabilizes binding to DNA gyrase .

Organism/Cell LineActivity (MIC/IC₅₀)Mechanism
E. coli2–4 μg/mLDNA gyrase inhibition
S. aureus4–8 μg/mLCell wall synthesis disruption
HeLa cells35 μMCaspase-3 activation

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of 1-ethyl-2-oxo-quinoline-3-carboxylic acid serve as lead compounds for developing novel antibiotics. For example, alkoxy-substituted analogs (e.g., 1-methoxy-6,7-methylenedioxy derivatives) exhibit enhanced serum stability and urinary excretion profiles in preclinical models, addressing limitations of early quinolones .

Chemical Intermediates

The compound’s carboxylic acid group enables facile derivatization into amides and esters. Ukrainets et al. (2012) utilized it to synthesize pyrrolidinylamide derivatives with retained opioid receptor affinity, underscoring its versatility in structure-activity relationship (SAR) studies .

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparison

CompoundStructural DifferenceBiological Impact
Ethyl 2-Oxoquinoline-3-carboxylateEster at C-3Reduced solubility
4-Hydroxyquinoline-3-carboxylic acidHydroxyl at C-4Increased antioxidant activity
8-Chloroquinoline-3-carboxylic acidChlorine at C-8Enhanced Gram-negative coverage

The ethyl substituent in 1-ethyl-2-oxo-quinoline-3-carboxylic acid balances lipophilicity and polarity, optimizing pharmacokinetic properties compared to halogenated or hydroxylated analogs .

Mechanistic Insights and Future Directions

Target Engagement

Molecular docking simulations suggest the carboxylic acid moiety forms salt bridges with Arg459 of DNA gyrase, while the quinoline core intercalates into DNA, disrupting replication. In contrast, opioid receptor binding involves hydrophobic interactions with the ethyl group, though chirality studies indicate non-specific binding pockets .

Research Opportunities

Future work should explore:

  • Hybrid Derivatives: Combining quinoline scaffolds with azole or β-lactam motifs to overcome resistance.

  • Prodrug Strategies: Ester prodrugs to improve oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for selective tumor accumulation.

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